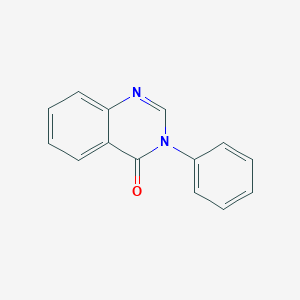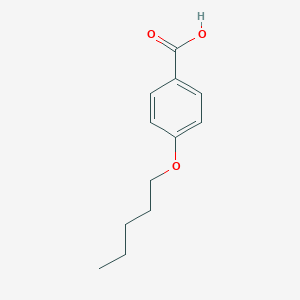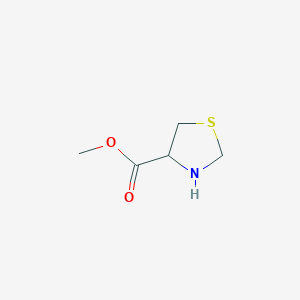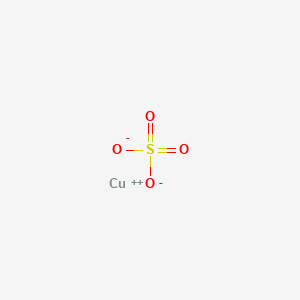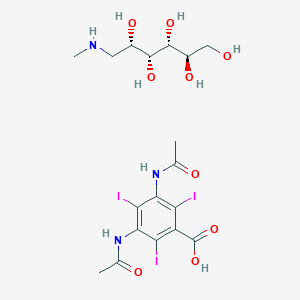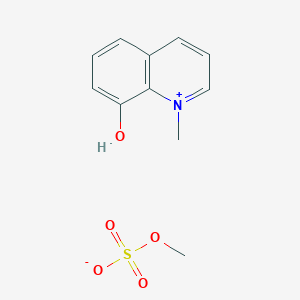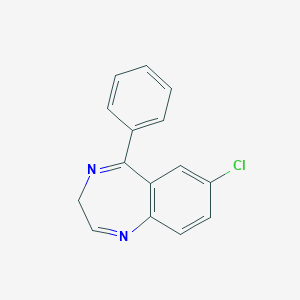
7-chloro-5-phenyl-3H-1,4-benzodiazepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-chloro-5-phenyl-3H-1,4-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are a class of psychoactive drugs that have been widely used for their anxiolytic, anticonvulsant, sedative, and muscle relaxant properties . The compound this compound is structurally characterized by a benzene ring fused to a diazepine ring, with a chlorine atom at the 7th position and a phenyl group at the 5th position.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-5-phenyl-3H-1,4-benzodiazepine typically involves the condensation of o-phenylenediamine with a suitable aldehyde or ketone, followed by cyclization and chlorination reactions. One common method involves the reaction of o-phenylenediamine with benzoyl chloride to form the intermediate 2-aminobenzophenone, which is then cyclized to form the benzodiazepine ring . The chlorination step is usually carried out using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods: In industrial settings, the production of this compound is often carried out using continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions allows for efficient large-scale production .
化学反应分析
Types of Reactions: 7-chloro-5-phenyl-3H-1,4-benzodiazepine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: Halogen substitution reactions can introduce different substituents at the 7th position.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus pentachloride.
Major Products: The major products formed from these reactions include N-oxides, amines, and various substituted benzodiazepines .
科学研究应用
7-chloro-5-phenyl-3H-1,4-benzodiazepine has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various benzodiazepine derivatives.
Biology: The compound is studied for its interactions with biological receptors and its effects on cellular processes.
Medicine: It is used in the development of anxiolytic, anticonvulsant, and sedative medications.
作用机制
The mechanism of action of 7-chloro-5-phenyl-3H-1,4-benzodiazepine involves its binding to benzodiazepine receptors in the central nervous system. These receptors are part of the gamma-aminobutyric acid (GABA) receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound enhances the effect of GABA, leading to increased neuronal inhibition and resulting in its anxiolytic, anticonvulsant, and sedative effects .
相似化合物的比较
Chlordiazepoxide: Similar in structure but contains an additional N-methyl group and an oxide at the 4th position.
Diazepam: Contains a methyl group at the 1st position and lacks the chlorine atom at the 7th position.
Alprazolam: Contains a triazole ring fused to the benzodiazepine ring.
Uniqueness: 7-chloro-5-phenyl-3H-1,4-benzodiazepine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties compared to other benzodiazepines. Its chlorine atom at the 7th position and phenyl group at the 5th position contribute to its high affinity for benzodiazepine receptors and its potent biological activity .
属性
CAS 编号 |
16398-00-8 |
|---|---|
分子式 |
C15H11ClN2 |
分子量 |
254.71 g/mol |
IUPAC 名称 |
7-chloro-5-phenyl-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C15H11ClN2/c16-12-6-7-14-13(10-12)15(18-9-8-17-14)11-4-2-1-3-5-11/h1-8,10H,9H2 |
InChI 键 |
GIVYEEPCHMGCEK-UHFFFAOYSA-N |
SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
规范 SMILES |
C1C=NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
Key on ui other cas no. |
16398-00-8 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


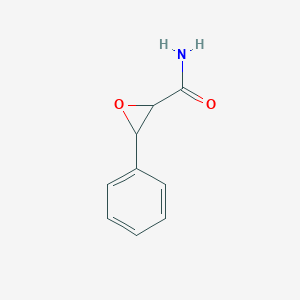
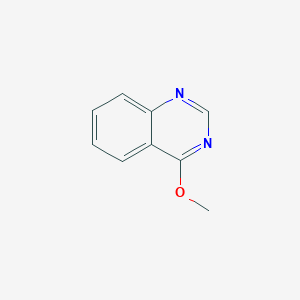
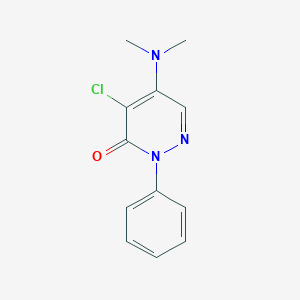
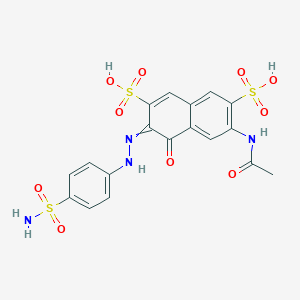
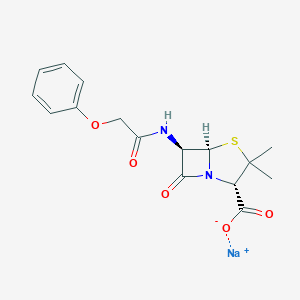
![(3R,3aR,6R,6aR)-3,6-bis(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B92072.png)
